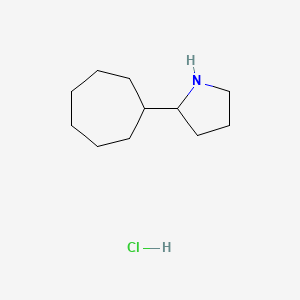

2-Cycloheptylpyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cycloheptylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1889950-84-8 . It has a molecular weight of 203.76 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-cycloheptylpyrrolidine hydrochloride . The InChI code is 1S/C11H21N.ClH/c1-2-4-7-10(6-3-1)11-8-5-9-12-11;/h10-12H,1-9H2;1H . The InChI key is MNQFWMPKTHRLGH-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Hydrophobic Interactions in Proteins

A study using a compound with a substantial apolar region and a peptide bond-like moiety, similar to 2-Cycloheptylpyrrolidine, served as a model for protein interiors. This model helped in understanding hydrophobic interactions within proteins, suggesting less contribution of these interactions to protein stability than previously assumed (Lawson et al., 1984).

Chemical Synthesis Techniques

Research demonstrated a novel decarboxylation method using a catalytic amount of 2-cyclohexen-1-one, facilitating the conversion of α-amino acids to corresponding amino compounds. This highlights innovative approaches to chemical synthesis, relevant for producing structurally similar compounds (Hashimoto et al., 1986).

Dipeptidyl Peptidase-IV Inhibitors

Cyanopyrrolidines, a class including compounds like 2-Cycloheptylpyrrolidine, have been extensively studied as inhibitors of dipeptidyl peptidase-IV (DPP-IV), with significant implications for type 2 diabetes treatment. The research on these compounds has led to the development of drugs such as vildagliptin and saxagliptin (Peters, 2007).

Metabolic Activation Studies

Studies on fluoropyrrolidine DPP-IV inhibitors investigated the metabolic activation of these compounds, demonstrating the formation of chemically reactive intermediates. This research is crucial for understanding the metabolic pathways and potential toxicity of related chemical entities (Xu et al., 2004).

Synthesis of N-Acylpyrrolidine

An asymmetric synthesis of a highly substituted N-acylpyrrolidine, useful for inhibiting HCV polymerase, exemplifies the application of cycloaddition reactions and asymmetric catalysis in producing complex organic molecules. This showcases the versatility of pyrrolidine derivatives in medicinal chemistry (Agbodjan et al., 2008).

Safety and Hazards

The safety information for 2-Cycloheptylpyrrolidine hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to refer to the MSDS for complete safety information .

Direcciones Futuras

Pyrrolidine compounds, such as 2-Cycloheptylpyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of these compounds lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to a different biological profile of drug candidates .

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Pharmacokinetics

The physicochemical properties of a compound can significantly impact its pharmacokinetics and bioavailability .

Result of Action

Pyrrolidine derivatives have been associated with a wide range of biological activities .

Action Environment

It’s known that environmental factors can significantly impact the action of chemical compounds .

Propiedades

IUPAC Name |

2-cycloheptylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-4-7-10(6-3-1)11-8-5-9-12-11;/h10-12H,1-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQFWMPKTHRLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cycloheptylpyrrolidine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

![5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2941088.png)

![3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2941090.png)

![N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2941096.png)

![4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2941097.png)

![5-(2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2941101.png)

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid](/img/structure/B2941102.png)